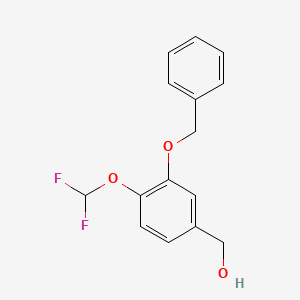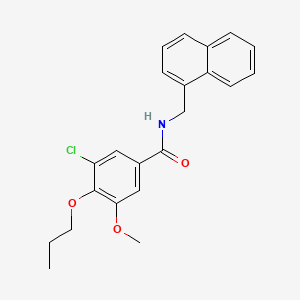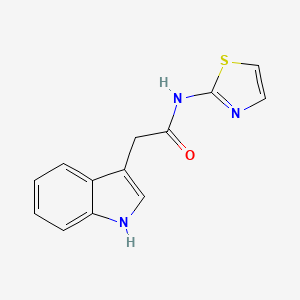
2-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indol-3-yl)-N-(thiazol-2-yl)acetamide is an organic compound that features both an indole and a thiazole ring in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-(thiazol-2-yl)acetamide typically involves the reaction of 2-bromoacetylthiazole with indole in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the indole nitrogen attacks the carbonyl carbon of the bromoacetylthiazole, leading to the formation of the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of 2-(1H-indol-3-yl)-N-(thiazol-2-yl)acetamide can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of continuous flow technology also enhances the safety and efficiency of the process by minimizing the handling of hazardous intermediates.
化学反応の分析
Types of Reactions
2-(1H-indol-3-yl)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the indole nitrogen or the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with amine or alcohol functional groups.
Substitution: Halogenated derivatives with bromine or chlorine atoms.
科学的研究の応用
2-(1H-indol-3-yl)-N-(thiazol-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 2-(1H-indol-3-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions, while the thiazole ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
- 2-(1H-indol-3-yl)-N-(pyridin-2-yl)acetamide
- 2-(1H-indol-3-yl)-N-(benzothiazol-2-yl)acetamide
- 2-(1H-indol-3-yl)-N-(imidazol-2-yl)acetamide
Uniqueness
2-(1H-indol-3-yl)-N-(thiazol-2-yl)acetamide is unique due to the presence of both indole and thiazole rings, which confer distinct electronic and steric properties. These properties can enhance the compound’s binding affinity and selectivity for specific molecular targets, making it a valuable scaffold in drug discovery and other applications.
特性
CAS番号 |
53493-82-6 |
|---|---|
分子式 |
C13H11N3OS |
分子量 |
257.31 g/mol |
IUPAC名 |
2-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H11N3OS/c17-12(16-13-14-5-6-18-13)7-9-8-15-11-4-2-1-3-10(9)11/h1-6,8,15H,7H2,(H,14,16,17) |
InChIキー |
ZHWRNSWZLULTES-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=NC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


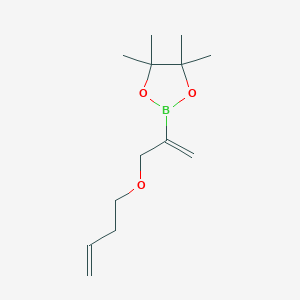
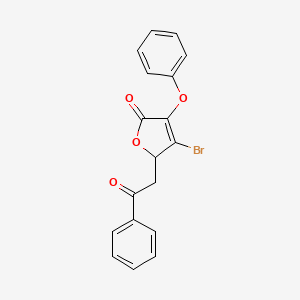
![6-{(2E)-2-[1-(pyridin-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14148643.png)
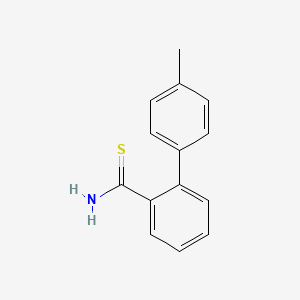
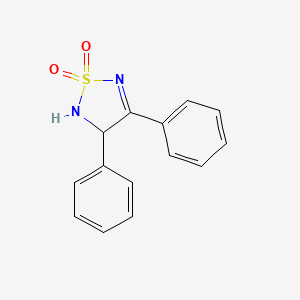
![4-amino-5-cyclopropyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14148652.png)
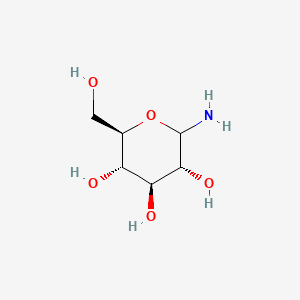

![(6S)-6-(2-methylpropyl)-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14148673.png)
![Ethoxy[2-(methylamino)ethyl]oxophosphanium](/img/structure/B14148678.png)
![3-Phenylbenzo[f]quinoline](/img/structure/B14148689.png)
